molecular formula C9H10N2O2S B12604692 N-(4-Cyano-2-methylphenyl)methanesulfonamide CAS No. 910486-27-0

N-(4-Cyano-2-methylphenyl)methanesulfonamide

Cat. No.: B12604692
CAS No.: 910486-27-0
M. Wt: 210.26 g/mol
InChI Key: HKINIGWMFCQGQO-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonyl group attached to a phenyl ring substituted with a cyano (-CN) group at the 4-position and a methyl (-CH₃) group at the 2-position. Sulfonamides are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The electron-withdrawing cyano group and steric effects of the methyl substituent are expected to influence its physicochemical properties, such as solubility, acidity, and spectroscopic characteristics, as well as biological interactions .

Properties

CAS No.

910486-27-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-(4-cyano-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13/h3-5,11H,1-2H3

InChI Key

HKINIGWMFCQGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-cyano-2-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Cyano-2-methylaniline+Methanesulfonyl chlorideThis compound\text{4-Cyano-2-methylaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Cyano-2-methylaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-(4-aminomethylphenyl)methanesulfonamide.

    Oxidation: Formation of N-(4-carboxy-2-methylphenyl)methanesulfonamide.

Scientific Research Applications

Medicinal Chemistry

N-(4-Cyano-2-methylphenyl)methanesulfonamide has been studied for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis in bacteria. This competitive inhibition mechanism is crucial for developing new antibiotics, particularly against resistant strains of bacteria.

Case Study : Research has shown that derivatives of sulfonamides exhibit varying levels of activity against Mycobacterium tuberculosis, suggesting that modifications to the this compound structure could enhance its efficacy against this pathogen .

Anti-inflammatory and Cardiovascular Applications

Recent studies indicate that compounds similar to this compound may act as non-steroidal antagonists of mineralocorticoid receptors. This property suggests potential applications in treating cardiovascular and renal disorders, such as heart failure and diabetic nephropathy .

Research Findings : A study highlighted that specific modifications to the structure can lead to improved pharmacokinetic profiles, making these compounds suitable candidates for further development in therapeutic settings.

Material Science

The compound has also been explored for its applications in material science , particularly in the development of dyes and pigments due to its unique chemical structure. The cyano group enhances color properties, making it useful in various industrial applications.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with similar compounds is useful:

Compound NameStructureApplicationsNotable Properties
N-(4-Chlorophenyl)-1-(2-methylphenyl)methanesulfonamideStructureAntimicrobialExhibits strong antibacterial activity
N-(4-Cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamideStructureAntimicrobialImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of N-(4-Cyano-2-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonamide group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide : A DFT study revealed that the position of the methyl group significantly affects molecular conformation and NMR chemical shifts. For N-(2-Methylphenyl)methanesulfonamide, the proximity of the methyl group to the sulfonamide moiety induces steric and electronic effects, altering ¹H NMR signals (e.g., aromatic protons at δ ~7.2–6.8 ppm and methyl at δ ~2.3 ppm). In contrast, the 3-methyl isomer exhibits distinct shifts due to reduced steric interaction .

Physicochemical Properties

  • Molecular Weight and Stability :
    • Target compound: Theoretical molecular weight = 209.24 g/mol.
    • Nimesulide: 308.31 g/mol, with storage recommendations at -20°C for stability . The lower molecular weight of the target compound may enhance membrane permeability but necessitate evaluation of its thermal stability.
  • Crystal Packing and Hydrogen Bonding: N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide forms specific hydrogen-bonding networks in its crystal structure. The target compound’s cyano group could disrupt such interactions, affecting crystallinity and solubility .

Spectroscopic Characteristics

  • IR Spectroscopy: Sulfonamide S=O stretches: ~1350–1150 cm⁻¹ (consistent across analogs) .
  • NMR Spectroscopy: Aromatic protons in the target compound are expected to downfield shift due to the cyano group’s deshielding effect, contrasting with N-(2-Methylphenyl)methanesulfonamide’s shifts .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity
N-(4-Cyano-2-methylphenyl)methanesulfonamide 4-CN, 2-CH₃ 209.24 Theoretical data inferred
Nimesulide 4-NO₂, 2-OPh 308.31 Anti-inflammatory (COX-2 inhibitor)
N-(2-Methylphenyl)methanesulfonamide 2-CH₃ 185.24 Studied via DFT/NMR
N-(4-Arylamidophenyl)methanesulfonamide 4-ArCONH Varies Anti-inflammatory (mice model)
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide 4-OCH₃, 2-NO₂ 348.33 Crystal structure reported

Table 2: Spectroscopic Data

Compound Name ¹H NMR (δ ppm) IR (cm⁻¹)
N-(2-Methylphenyl)methanesulfonamide Aromatic H: ~7.2–6.8; CH₃: ~2.3 S=O: ~1350, 1150
Nimesulide S=O: ~1340, 1160; NO₂: ~1520
Target Compound (Inferred) Aromatic H: shifted due to CN S=O: ~1350, 1150; CN: ~2220

Biological Activity

N-(4-Cyano-2-methylphenyl)methanesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the context of medicinal chemistry. The presence of the cyano group and the methanesulfonamide moiety contributes to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₂S, with a molecular weight of approximately 198.25 g/mol. The compound features a cyano group (-C≡N) attached to a 2-methylphenyl ring, along with a methanesulfonamide functional group (-SO₂NH₂), which enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity toward biological targets.
  • Inhibition of Enzymatic Activity : Studies have shown that similar compounds in the sulfonamide class can inhibit various enzymes, including carbonic anhydrases and certain kinases, which are crucial in cancer therapy and inflammation modulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Compounds with similar structures have been explored for their potential as anti-HIV agents. For example, modifications to the phenyl ring have resulted in compounds with robust antiviral activities at low nanomolar concentrations .
  • Inflammation Modulation : The compound has been investigated as a potential NLRP3 inflammasome inhibitor, which plays a vital role in inflammatory diseases. In vitro studies demonstrated that related compounds significantly inhibited interleukin-1β (IL-1β) secretion, indicating potential therapeutic effects against inflammatory conditions .
  • Anticancer Activity : Preliminary studies suggest that this compound may influence cell cycle regulation and apoptosis induction in cancer cells. The structural characteristics allow it to interact with key proteins involved in cell proliferation .

Case Studies

Several studies have reported on the bioactivity of related compounds:

  • Study on Antiviral Activity : A recent study characterized a series of compounds based on the p-cyanoaniline fragment, demonstrating that modifications could lead to enhanced antiviral properties against HIV-1 .
  • NLRP3 Inflammasome Inhibition : Research indicated that specific derivatives showed IC50 values in the low nanomolar range for inhibiting IL-1β release, showcasing their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis

To better understand the biological significance of this compound, a comparison with similar compounds was performed:

Compound NameStructure FeaturesKey Biological ActivityIC50 (μM)
N-(5-Cyano-2-methylphenyl)methanesulfonamideCyano at position 5Antiviral activity0.055
N-Cyano-sulfoximineurea derivativesSulfoximine moietyNLRP3 inflammasome inhibition7
This compoundCyano at position 4Potential anticancer and anti-inflammatory effectsTBD

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